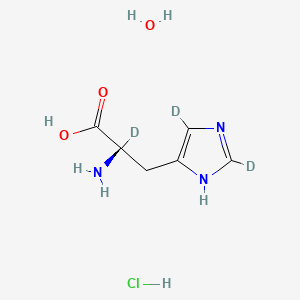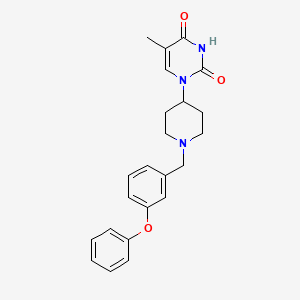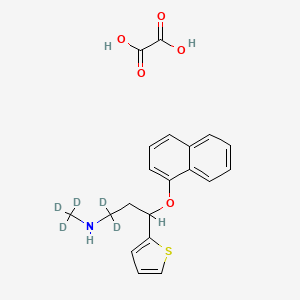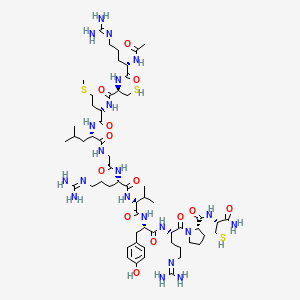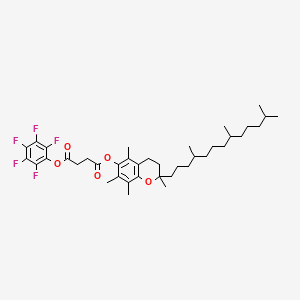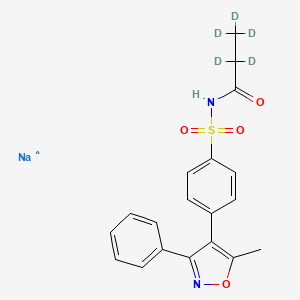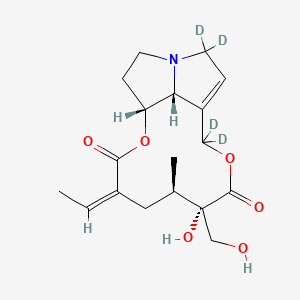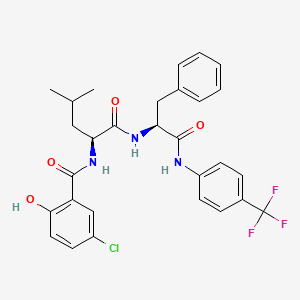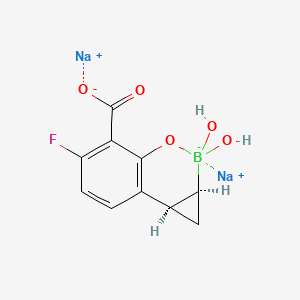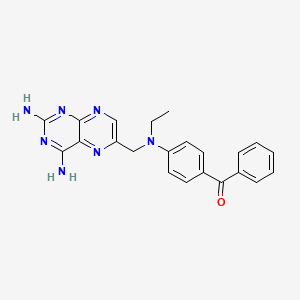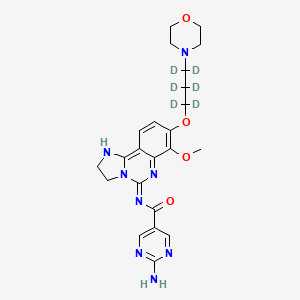
Copanlisib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copanlisib-d6 is a deuterated form of Copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. It is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d6 involves the incorporation of deuterium atoms into the molecular structure of Copanlisib. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms in the presence of deuterated solvents.
Deuterated Reagents: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Copanlisib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Copanlisib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Copanlisib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Copanlisib.
Drug Interaction Studies: Used to study potential drug-drug interactions and their effects on the pharmacokinetics of Copanlisib.
Biological Research: Employed in biological studies to understand the drug’s mechanism of action and its effects on various cellular pathways.
Wirkmechanismus
Copanlisib-d6, like Copanlisib, inhibits the phosphatidylinositol-3-kinase pathway, which is involved in cell proliferation and survival. The compound preferentially targets the alpha and delta isoforms of phosphatidylinositol-3-kinase, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idelalisib: Another phosphatidylinositol-3-kinase inhibitor with selectivity for the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of phosphatidylinositol-3-kinase.
Alpelisib: Selectively inhibits the alpha isoform of phosphatidylinositol-3-kinase.
Uniqueness
Copanlisib-d6 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated forms.
Eigenschaften
Molekularformel |
C23H28N8O4 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2 |
InChI-Schlüssel |
MWYDSXOGIBMAET-AOPCVUNISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC |
Kanonische SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


